molecular formula C17H16BrN3O2S B2898449 2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1421532-61-7

2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No. B2898449
M. Wt: 406.3
InChI Key: OAUBBNBXJISWER-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an azetidine ring, a bromophenyl group, and a benzimidazole ring . Azetidines are four-membered cyclic amines , bromophenyl groups are aromatic rings with a bromine substituent , and benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The azetidine ring would introduce strain into the molecule, while the aromatic rings would contribute to its stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the azetidine ring, which is strained and therefore more reactive . The benzimidazole ring is relatively stable and less reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors influencing its properties could include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c1-11-2-7-15-16(8-11)20-17(19-15)12-9-21(10-12)24(22,23)14-5-3-13(18)4-6-14/h2-8,12H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUBBNBXJISWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

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